molecular formula C4H7ClF3NO2 B166005 Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 134297-36-2

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Cat. No.: B166005
CAS No.: 134297-36-2
M. Wt: 193.55 g/mol
InChI Key: HFMMPCAGCWNDCW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 134297-36-2) is a fluorinated alanine derivative with the molecular formula C₄H₇ClF₃NO₂ and a molecular weight of 193.55 g/mol . It is widely used in pharmaceutical and agrochemical research due to its trifluoromethyl group, which enhances metabolic stability and bioavailability. Key properties include:

  • Melting Point: 193.5°C
  • Purity: ≥95% (commercially available grades)
  • Storage: Stable at -20°C for short-term and -80°C for long-term storage .

The compound’s structure features a methyl ester group, an amino group, and three fluorine atoms on the β-carbon, making it a versatile intermediate in synthesizing fluorinated bioactive molecules .

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMPCAGCWNDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564444
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134297-36-2, 27240-44-4
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoroalanine methyl ester hydrochloride
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Record name methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination of Methyl 3,3,3-Trifluoro-2-Oxopropanoate

This method involves the reductive amination of a trifluorinated ketoester precursor. The process begins with the synthesis of methyl 3,3,3-trifluoro-2-oxopropanoate , which is subsequently subjected to reductive amination to introduce the amino group.

Procedure :

  • Formation of Schiff Base : Methyl 3,3,3-trifluoro-2-oxopropanoate is reacted with ammonium acetate in dichloromethane (DCM) under the catalysis of titanium tetrachloride (TiCl₄). Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction.

  • Reduction : The intermediate Schiff base is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding methyl 2-amino-3,3,3-trifluoropropanoate.

  • Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) in ethyl acetate to precipitate the hydrochloride salt.

Reaction Conditions :

ParameterValue
SolventDichloromethane (DCM)
CatalystTiCl₄
Temperature0°C (reduction step)
Yield85–90%

This method benefits from high selectivity and avoids harsh chlorination conditions. However, it requires careful handling of air-sensitive reagents like TiCl₄.

Direct Esterification of 2-Amino-3,3,3-Trifluoropropanoic Acid

A more straightforward approach involves the esterification of the pre-formed amino acid 2-amino-3,3,3-trifluoropropanoic acid with methanol in the presence of thionyl chloride (SOCl₂).

Procedure :

  • Acid Activation : 2-Amino-3,3,3-trifluoropropanoic acid is dissolved in methanol, and SOCl₂ is added dropwise at 0°C. The mixture is refluxed for 4–6 hours to form the methyl ester.

  • Salt Formation : Excess SOCl₂ is removed under reduced pressure, and the residue is triturated with ethyl acetate to isolate the hydrochloride salt.

Reaction Conditions :

ParameterValue
SolventMethanol
ReagentSOCl₂
TemperatureReflux (65°C)
Yield75–80%

This method is advantageous for its simplicity but depends on the availability of the amino acid precursor, which may require additional synthesis steps.

Chlorination-Amination Approach

Inspired by methodologies used for structurally similar compounds, this two-step process involves chlorination followed by nucleophilic amination.

Procedure :

  • Chlorination : Methyl 3,3,3-trifluoro-2-hydroxypropanoate is treated with thionyl chloride (SOCl₂) in dichloroethane at 80°C for 24 hours to yield methyl 2-chloro-3,3,3-trifluoropropanoate .

  • Amination : The chlorinated intermediate is reacted with aqueous ammonia (NH₃) in dimethyl sulfoxide (DMSO) at 150°C for 4–6 hours. Copper catalysts (e.g., CuCl) enhance the substitution efficiency.

Reaction Conditions :

ParameterValue
SolventDichloroethane (step 1)
CatalystCuCl (step 2)
Temperature150°C (step 2)
Yield70–75%

While scalable, this method faces challenges with regioselectivity and requires high-temperature conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Reductive AminationHigh selectivity, mild conditionsAir-sensitive catalysts, multi-step85–90%
Direct EsterificationSimplicity, fewer stepsRequires amino acid precursor75–80%
Chlorination-AminationScalable, uses inexpensive reagentsHigh temperatures, side reactions70–75%

Optimization Strategies

Catalyst Screening for Reductive Amination

Replacing TiCl₄ with zirconium tetrachloride (ZrCl₄) improves reaction efficiency by reducing side product formation. For example, ZrCl₄ increases yields to 92% under identical conditions.

Solvent Effects in Direct Esterification

Using 1,2-dimethoxyethane (DME) instead of methanol reduces ester hydrolysis, enhancing yields to 82%.

Copper Catalyst Modifications

Substituting CuCl with copper(I) iodide (CuI) in the amination step reduces reaction time from 6 hours to 3 hours while maintaining a 75% yield .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has shown potential in drug development. Its ability to influence various biological processes makes it a candidate for therapeutic applications. Research indicates that compounds with trifluoromethyl groups can exhibit altered pharmacokinetics and pharmacodynamics.

Potential Therapeutic Properties:

  • Anti-infective Activity: Preliminary studies suggest potential anti-infective properties against various pathogens, including bacteria and viruses.
  • Cancer Research: A study highlighted its ability to enhance apoptosis in cancer cells by modulating specific signaling pathways involved in cell cycle regulation.

Biochemical Studies

This compound is employed in studies involving enzyme interactions and metabolic pathways. Its unique structure allows it to bind to specific enzymes or receptors, influencing their activity and affecting various biochemical pathways. For example, it may interact with key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Cellular Signaling Pathways

A study investigated the effects of methyl 2-amino-3,3,3-trifluoropropanoate on cellular signaling pathways. The findings demonstrated that the compound could enhance apoptosis in cancer cells through activation of specific receptors involved in regulating the cell cycle. Increased levels of pro-apoptotic markers were observed when cells were treated with this compound.

Case Study 2: Antimicrobial Properties

Research has indicated that methyl 2-amino-3,3,3-trifluoropropanoate exhibits antimicrobial properties against certain bacterial strains. This study highlights the potential for developing new antimicrobial agents based on this compound's structure and activity profile.

Comparison with Similar Compounds

Ethyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride

  • CAS : 193140-71-5
  • Molecular Formula: C₅H₉ClF₃NO₂
  • Molecular Weight : 207.58 g/mol
  • Melting Point : ~149°C (decomposition)
  • Purity : 95–98%
  • Key Differences :
    • Ester Group : Ethyl ester instead of methyl, increasing lipophilicity and altering solubility .
    • Stability : Hygroscopic, requiring careful handling .

Methyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate Hydrochloride

  • CAS : 1373223-05-2
  • Molecular Formula: C₅H₈ClF₃NO₂
  • Molecular Weight : 207.58 g/mol
  • Purity : 95%

Ethyl 2-Amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride

  • CAS : 1955519-95-5
  • Molecular Formula: C₉H₁₅ClF₃NO₂
  • Molecular Weight : 265.67 g/mol
  • Key Differences :
    • Cyclobutyl Group : Enhances steric bulk and may influence binding affinity in receptor-targeted applications .

Methyl 3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

  • CAS : 1333750-44-9
  • Molecular Formula: C₁₀H₁₁ClF₂NO₂
  • Molecular Weight : 250.65 g/mol

Data Table: Comparative Properties

Property Methyl 2-amino-3,3,3-trifluoropropanoate HCl Ethyl 2-amino-3,3,3-trifluoropropanoate HCl Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate HCl
CAS 134297-36-2 193140-71-5 1373223-05-2
Molecular Weight (g/mol) 193.55 207.58 207.58
Melting Point 193.5°C ~149°C (decomp.) Not reported
Purity ≥95% 95–98% 95%
Key Structural Feature Methyl ester Ethyl ester α-Methyl substitution

Biological Activity

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its trifluoromethyl group, is of interest due to its effects on various biological systems and its applications in drug development.

  • Chemical Name : this compound
  • Molecular Formula : C₄H₇ClF₃NO₂
  • Molecular Weight : 193.55 g/mol
  • CAS Number : 134297-36-2
  • InChI Key : HFMMPCAGCWNDCW-UHFFFAOYSA-N

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, enhancing its potential as a pharmaceutical agent.

This compound exhibits various biological activities primarily through its interaction with specific cellular pathways. Research indicates that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.

  • Cytotoxicity : Studies have demonstrated that related compounds can induce apoptotic cell death in various human tumor cell lines. For instance, structure-activity relationship (SAR) studies show that modifications in substituents can significantly enhance cytotoxicity against resistant cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Study 1: Cytotoxic Effects on Tumor Cells

A recent study evaluated the cytotoxic effects of this compound on human prostate (DU145) and leukemic (K562) cancer cell lines. The results indicated a dose-dependent inhibition of cell viability:

Concentration (µM)DU145 Cell Viability (%)K562 Cell Viability (%)
0100100
108590
256070
503040
1001020

These findings suggest that the compound has significant potential as an anticancer agent.

Study 2: Enantioselective Synthesis

Another study focused on the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines from this compound. The research highlighted the efficacy of using this compound as a precursor in asymmetric synthesis, yielding compounds with high enantioselectivity .

Pharmacological Applications

This compound is being explored for various pharmacological applications:

  • Cancer Therapy : Due to its cytotoxic properties against tumor cells.
  • Neuropharmacology : Potential effects on neurotransmitter systems may lead to applications in treating neurological disorders.
  • Metabolic Disorders : Its ability to influence metabolic pathways could provide insights into treatments for conditions like diabetes.

Q & A

Q. What are the recommended synthetic routes for preparing methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a modified approach involves suspending a precursor (e.g., methyl 2-amino-3,3-dimethylbutanoate hydrochloride) in a solvent like tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trifluoromethylating agents (e.g., trifluoromethanesulfonic acid derivatives) and a base such as diisopropylethylamine. Reaction optimization at 60°C for extended periods (~27 hours) has been reported to enhance fluorination efficiency . Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) is critical to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

  • LCMS : Confirm molecular weight (e.g., expected m/z for [M+H]+) and retention time consistency (e.g., 1.19 minutes under TFA-modified conditions) .
  • HPLC : Assess purity using reverse-phase columns and gradients optimized for fluorinated compounds .
  • NMR : Resolve stereochemistry and detect impurities, particularly for chiral variants (e.g., (2S)-configured analogs) .
    Discrepancies in melting points or pKa values (common due to hygroscopicity) should be addressed by standardizing sample preparation (e.g., drying under vacuum, inert atmosphere storage) .

Q. How should stability and storage conditions be optimized to prevent degradation?

Store at -20°C in airtight, light-protected containers with desiccants. The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs, but the hydrochloride salt remains sensitive to humidity. Pre-use drying (e.g., lyophilization) is recommended for hygroscopic batches .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling or organocatalytic applications?

Chiral variants (e.g., (2R)- or (2S)-configurations) exhibit divergent reactivity in asymmetric synthesis. For example, (2S)-configured esters can act as fluorinated amino acid precursors in peptide synthesis, with the trifluoromethyl group altering electron density and steric hindrance at the β-carbon. Computational modeling (DFT) and kinetic studies are advised to map steric/electronic effects on coupling efficiency .

Q. What mechanistic insights explain contradictions in fluorination efficiency across reported syntheses?

Variations in trifluoromethylation yields often stem from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
  • Base selection : Bulky bases (e.g., DIPEA) minimize proton transfer interference during fluorination .
  • Temperature : Prolonged heating (>60°C) can degrade intermediates, necessitating real-time monitoring via LCMS .

Q. What strategies mitigate challenges in detecting low-concentration impurities or degradation products?

Employ high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to identify trace impurities. For fluorinated byproducts, 19F-NMR offers superior sensitivity compared to 1H-NMR. Method validation should include spike-recovery experiments with structurally related impurities (e.g., ethyl ester analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
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Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

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